5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H11BrN4O |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-1-(oxolan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)4-5-2-1-3-13-5/h5H,1-4H2,(H2,9,11) |
InChI Key |
GGIYMNZTOQTQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the triazole nitrogen on the oxirane, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted triazoles depending on the nucleophile used.
Oxidation Reactions: Formation of oxides or other oxidized derivatives.
Reduction Reactions: Formation of dihydro or tetrahydro triazole derivatives.
Scientific Research Applications
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The exact mechanism of action of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally related triazole derivatives:
Key Observations :
- Solubility : The oxolane substituent improves aqueous solubility compared to purely lipophilic analogs like the cyclopentyloxy derivative .
- Toxicity : The cyclopentyloxy analog exhibits acute toxicity (oral, dermal, and inhalation hazards), while the oxolane derivative lacks explicit hazard data, suggesting a safer profile .
Biological Activity
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of increasing interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : C₈H₁₃BrN₄O
Molecular Weight : 261.12 g/mol
CAS Number : 1934558-22-1
The compound features a triazole ring, a bromine atom, and an oxolane moiety, which contribute to its unique chemical properties and biological activities. The presence of the bromine atom is significant as it can enhance the compound's reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several key steps:
- Formation of the Triazole Ring : This involves cyclization reactions using hydrazine and appropriate nitrile compounds.
- Bromination : The triazole ring undergoes bromination using agents such as N-bromosuccinimide (NBS).
- Attachment of the Oxolane Ring : This is accomplished through nucleophilic substitution reactions.
Optimizing these synthetic routes can improve yield and purity for both laboratory and industrial applications .
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. In studies comparing various derivatives, this compound demonstrated:
- Higher antibacterial potency than ampicillin against a range of Gram-positive and Gram-negative bacteria.
- Enhanced antifungal activity compared to standard antifungal agents like bifonazole and ketoconazole .
Table 1 summarizes its antimicrobial efficacy against specific pathogens:
| Pathogen | Activity Level | Comparison Drug |
|---|---|---|
| MRSA | More potent | Ampicillin |
| Pseudomonas aeruginosa | Significant | Bifonazole |
| Escherichia coli | Enhanced | Ketoconazole |
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. It interacts with specific cellular targets that could inhibit tumor growth or induce apoptosis in cancer cells. Further research is needed to elucidate the exact mechanisms involved .
The mechanism by which this compound exerts its biological effects involves binding to various enzymes or receptors. This interaction can inhibit their activity or alter their function, potentially leading to therapeutic effects in microbial infections and cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives similar to 5-Bromo-1-[ (oxolan -2 -yl)methyl]- 1H - 1 , 2 , 4 -triazol - 3 -amine in clinical settings:
- Antimicrobial Trials : A study evaluating the antibacterial properties against resistant strains showed that compounds similar to this triazole exhibited enhanced activity compared to traditional antibiotics .
- Cancer Research : Investigations into the anticancer potential have revealed that certain structural features within triazole derivatives are critical for their activity against specific cancer cell lines .
Q & A
Basic: What are the standard synthetic routes for 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of halogenated precursors with oxolane derivatives. Key steps include:
- Cyclization : Using brominated triazole intermediates coupled with (oxolan-2-yl)methyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography or recrystallization to isolate the final product.
- Characterization :
- NMR Spectroscopy : and NMR confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% threshold recommended for research-grade material) .
Basic: How should researchers safely handle and store this compound to prevent degradation?
Answer:
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C, shielded from light to avoid photodegradation .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents or moisture, as brominated triazoles may hydrolyze or react exothermically .
- Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced: How can reaction conditions be optimized to improve yield and selectivity in its synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for the (oxolan-2-yl)methyl group attachment .
- Catalysts : Use Cu(I) or Pd-based catalysts for Suzuki-type couplings if aryl halides are intermediates .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation .
- Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .
Advanced: What structural features of this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
- Bromine Position : The 5-bromo group on the triazole ring acts as a leaving group, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols .
- Oxolane Substituent : The (oxolan-2-yl)methyl group enhances solubility in organic solvents, directing regioselectivity in cross-coupling reactions .
- Amine Group : The 3-amine moiety can participate in hydrogen bonding, affecting crystallization and stability .
Advanced: How can researchers design experiments to evaluate its biological activity, and what controls are necessary?
Answer:
- Assay Design :
- Target Selection : Prioritize kinases or microbial enzymes, as triazole derivatives often inhibit ATP-binding pockets .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC/EC.
- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle-only (DMSO) controls .
- Validation :
Advanced: What computational or theoretical frameworks are applicable to predict its mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains) .
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., bromine’s electrophilicity) .
- QSAR Models : Corrogate substituent effects (e.g., oxolane ring size) with bioactivity data from analogous compounds .
Advanced: How do impurities or byproducts form during synthesis, and how can they be identified?
Answer:
- Common Byproducts :
- Detection :
Basic: What spectroscopic techniques are critical for confirming its structure?
Answer:
- -NMR : Peaks at δ 3.5–4.0 ppm confirm the oxolane methylene group; δ 8.0–8.5 ppm indicates triazole protons .
- IR Spectroscopy : Amine N-H stretches (~3400 cm) and C-Br vibrations (~600 cm) .
- X-ray Crystallography : Resolve tautomerism in the triazole ring (e.g., 1H vs. 2H forms) .
Advanced: How can researchers address contradictions in reported bioactivity data for similar triazole derivatives?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .
- Dose Replication : Reproduce conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structural Verification : Confirm compound identity via NMR and HRMS to rule out isomer or impurity effects .
Advanced: What environmental fate studies are relevant for this compound, and how should they be designed?
Answer:
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C to assess stability .
- Ecotoxicology : Use Daphnia magna or algal models to evaluate LC and NOEC (no observed effect concentration) .
- Soil Mobility : Conduct column chromatography with varying organic matter content to predict leaching potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
